molecular formula C5H5BrN4O2 B105265 5-Bromo-2-hydrazinyl-3-nitropyridine CAS No. 15862-42-7

5-Bromo-2-hydrazinyl-3-nitropyridine

Cat. No. B105265
CAS RN: 15862-42-7
M. Wt: 233.02 g/mol
InChI Key: HSSPWVIGDQPZEK-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-hydrazinyl-3-nitropyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, its structural relatives and synthesis methods can offer insights into its characteristics. The papers discuss various brominated and nitro-substituted pyridines and pyrimidines, which are of interest due to their potential applications in creating metal-complexing molecular rods and other chemical entities .

Synthesis Analysis

The synthesis of related compounds involves several steps, including Stille coupling, zincation, and bromination. For instance, 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized through Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives, yielding products with high efficiency . Similarly, the synthesis of 5,6-dichloro-3-nitropyrazinamine involves decarboxylative nitration, which could be analogous to the synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine . Moreover, the preparation of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation indicates a possible route for introducing nitro groups in the presence of bromine .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of nitro-substituted pyridines have been studied using DFT quantum chemical calculations. These studies provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding the behavior of 5-Bromo-2-hydrazinyl-3-nitropyridine . The influence of substituents on the pyridine ring, such as methyl groups, affects the vibrational spectra and the overall stability of the molecule .

Chemical Reactions Analysis

The reactivity of nitro-substituted pyridines and pyrazines is influenced by the presence of electron-withdrawing nitro groups and electron-donating amino or hydrazino groups. These compounds can undergo nucleophilic substitution, acetylation, and condensation reactions to form various heterocyclic structures . The presence of a hydrazino group in 5-Bromo-2-hydrazinyl-3-nitropyridine suggests potential for similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted pyridines are determined by their molecular structure. The presence of bromine and nitro groups can significantly affect the molecule's polarity, boiling point, and solubility. The papers discuss the use of spectroscopic techniques such as FT-Raman, FT-IR, and NMR to characterize these properties, as well as computational methods to predict charge distributions and reactive sites within the molecules . These analyses are essential for understanding the behavior of 5-Bromo-2-hydrazinyl-3-nitropyridine in various chemical environments.

Scientific Research Applications

Synthesis and Large-Scale Production

5-Bromo-2-nitropyridine, closely related to 5-Bromo-2-hydrazinyl-3-nitropyridine, has been synthesized via hydrogen peroxide oxidation. This process was optimized for large-scale production, ensuring high conversion rates and minimal impurity content. Safety studies focusing on the stability of the oxidant mixture and the oxidation reaction were also conducted, leading to the development of a safe, reproducible protocol for large-scale chemistry applications (Agosti et al., 2017).

Spectroscopic Analysis

The Fourier transform Raman and Fourier transform infrared spectra of 5-Bromo-2-nitropyridine, a compound structurally similar to 5-Bromo-2-hydrazinyl-3-nitropyridine, have been extensively studied. These studies included detailed vibrational assignments and density functional calculations to understand its molecular structure better. The theoretical spectrograms for both Raman and IR spectra of the molecule were constructed, contributing to the understanding of its vibrational characteristics (Sundaraganesan et al., 2005).

Computational and Molecular Dynamics Analysis

Computational calculations were performed on 5-bromo-3-nitropyridine-2-carbonitrile, a molecule closely related to 5-Bromo-2-hydrazinyl-3-nitropyridine, to understand its molecular structure and energy. This study included UV-Vis spectrum analysis and various molecular analyses like electron density and reactivity assessments. Molecular docking with target proteins was also investigated, showing the compound's potential in inhibiting certain protein functions. These findings provide insights into the molecule's physicochemical properties and biological significance (Arulaabaranam et al., 2021).

Safety And Hazards

5-Bromo-2-hydrazinyl-3-nitropyridine is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-bromo-3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSPWVIGDQPZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650088
Record name 5-Bromo-2-hydrazinyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydrazinyl-3-nitropyridine

CAS RN

15862-42-7
Record name 5-Bromo-2-hydrazinyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Wang, XS Huang, HP Yu, MD Ma, W Hu… - Available at SSRN … - papers.ssrn.com
The persistent latently pro-viral reservoir in resting CD4+ T cells impedes the complete cure for HIV-1/AIDS. Small molecule inhibitor of bromodomain-containing protein 4 (BRD4) has …
Number of citations: 0 papers.ssrn.com

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